4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group and a 1,2,4-triazole ring substituted with a pyridin-2-yl moiety at position 3 (Figure 1). The triazole ring is further modified with a methyl group at position 4 and an oxo group at position 5, forming a 4,5-dihydro-1H-1,2,4-triazol-1-yl scaffold. The ethyl linker connects the triazole to the benzamide core, which is sulfamoylated at the para position.
Key structural attributes influencing its physicochemical and biological properties include:
- Hydrogen-bonding capacity from the amide and sulfamoyl groups.
Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and visualization software such as ORTEP .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-23(2)30(28,29)15-9-7-14(8-10-15)18(26)21-12-13-25-19(27)24(3)17(22-25)16-6-4-5-11-20-16/h4-11H,12-13H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSXTLMEFPZSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core linked to a dimethylsulfamoyl group and a triazole derivative. Understanding its chemical properties is crucial for elucidating its biological functions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are critical in various metabolic pathways.
Key Mechanisms:
- Inhibition of NAMPT : The compound has been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. This inhibition may have implications in cancer therapy as NAD+ is crucial for tumor cell survival .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.
Biological Activity Data
Case Study 1: Cancer Treatment
A study conducted on various cancer cell lines demonstrated that 4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide significantly decreased cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through the downregulation of survival signaling pathways.
Case Study 2: Antimicrobial Efficacy
In vitro testing revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within clinically relevant ranges, suggesting potential for therapeutic use against bacterial infections.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several analogs, particularly in the triazole and sulfonamide/benzamide domains. Below is a comparative analysis:
*Estimated based on structural formula.
Key Observations:
Pyridinyl Positional Isomerism : The target compound’s pyridin-2-yl group (vs. pyridin-3-yl in ) may alter hydrogen-bonding networks or steric interactions with biological targets.
Sulfamoyl vs. Sulfamoylphenyl : The dimethylsulfamoyl group in the target compound likely improves solubility compared to bulkier sulfamoylphenyl analogs .
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis
As demonstrated in studies of similar triazole derivatives (e.g., rapamycin analogs), NMR chemical shifts in regions corresponding to substituents (e.g., pyridinyl or thiophene groups) reveal distinct electronic environments . For instance:
- Region A (positions 39–44) : Sensitive to pyridinyl substitution; shifts in the target compound may indicate stronger deshielding due to electron-withdrawing sulfamoyl groups.
- Region B (positions 29–36) : Reflects triazole ring conformation; the 4-methyl-5-oxo group likely reduces ring flexibility compared to unsubstituted triazoles .
Solubility and logP
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
